molecular formula C8H10N2O2S B3122549 Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate CAS No. 303148-60-9

Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate

Cat. No.: B3122549
CAS No.: 303148-60-9
M. Wt: 198.24 g/mol
InChI Key: SASRIILNMYDXHF-TWGQIWQCSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate involves its interaction with various molecular targets. The thienyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function .

Comparison with Similar Compounds

Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate can be compared with other similar compounds, such as:

This compound is unique due to the presence of the sulfur-containing thienyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

303148-60-9

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl N-[(Z)-1-thiophen-2-ylethylideneamino]carbamate

InChI

InChI=1S/C8H10N2O2S/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11)/b9-6-

InChI Key

SASRIILNMYDXHF-TWGQIWQCSA-N

Isomeric SMILES

C/C(=N/NC(=O)OC)/C1=CC=CS1

SMILES

CC(=NNC(=O)OC)C1=CC=CS1

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=CS1

solubility

7.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate

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